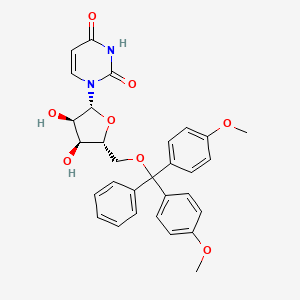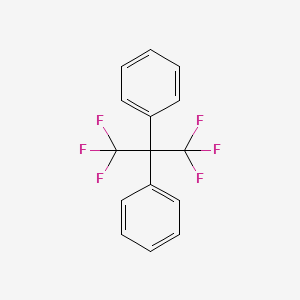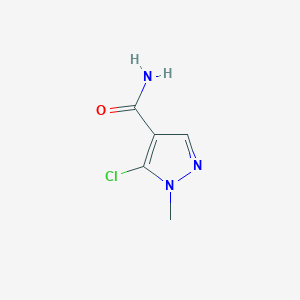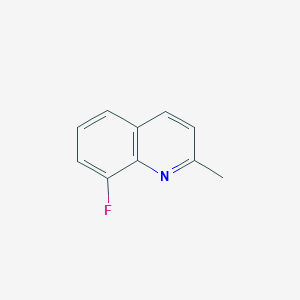
5'-O-(4,4'-二甲氧基三苯甲基)尿苷
描述
5’-O-(4,4’-Dimethoxytrityl)uridine is a pyrimidine analog . It has a molecular formula of C30H30N2O8 and a molecular weight of 546.58 g/mol . It is also known by other names such as 5’-O-DMT-rU and 5’-O-DMT-uridine .
Synthesis Analysis
The synthesis of 5’-O-(4,4’-Dimethoxytrityl)uridine involves various chemical reactions. For instance, it has been used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside . It has also been used in the synthesis of RNA .Molecular Structure Analysis
The InChI code for 5’-O-(4,4’-Dimethoxytrityl)uridine is1S/C30H30N2O8/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-26(34)27(35)28(40-24)32-17-16-25(33)31-29(32)36/h3-17,24,26-28,34-35H,18H2,1-2H3,(H,31,33,36)/t24-,26-,27-,28-/m1/s1 . The compound’s structure includes a pyrimidine ring and it has various functional groups such as methoxy and hydroxy groups . Chemical Reactions Analysis
5’-O-(4,4’-Dimethoxytrityl)uridine participates in various chemical reactions. For example, it has been used in the synthesis of RNA . It can also undergo biocatalytic acylation .Physical And Chemical Properties Analysis
5’-O-(4,4’-Dimethoxytrityl)uridine has a molecular weight of 546.6 g/mol . It is a solid compound and should be stored at a temperature of 28 °C .科学研究应用
Oligonucleotide Synthesis
5’-O-(4,4’-Dimethoxytrityl)uridine is utilized in the synthesis of oligodeoxynucleotides, particularly in the stereoselective synthesis of nucleoside analogs that can be incorporated into oligodeoxynucleotides for research in antiviral and anticancer studies . It serves as a protective group during the chemical synthesis of DNA or RNA sequences, which is a critical step in creating specific sequences for experimental and therapeutic purposes .
Antiviral Research
This compound is used as a research tool in antiviral studies. By incorporating modified nucleosides into the genetic material of viruses, researchers can study viral replication mechanisms and develop antiviral drugs .
Anticancer Research
Similarly, in anticancer research, modified oligonucleotides containing 5’-O-(4,4’-Dimethoxytrityl)uridine can be used to investigate cancer cell genetics and to design oligonucleotide-based therapeutics targeting cancer cells .
Organic Synthesis Intermediate
It serves as an important intermediate in organic synthesis processes. Its role in the formation of complex organic compounds is crucial for developing pharmaceuticals, agrochemicals, and dyestuffs .
Enhancing Drug Purity
A novel approach using a molecule with a 4,4’-dimethoxytrityl group has been developed to enhance the purity of drugs during their synthesis. This method improves the efficiency and scalability of oligonucleotide synthesis, which is essential for producing high-purity therapeutic agents .
Synthesis of Backbone-Modified Oligonucleotides
The compound is also involved in the synthesis of backbone-modified morpholino oligonucleotides, which are used to create chimeric molecules with potential therapeutic applications .
Synthesis of Partially Modified RNA
In the field of RNA research, 5’-O-(4,4’-Dimethoxytrityl)uridine is used to synthesize partially modified RNA molecules. These modifications can alter RNA stability and function, providing insights into RNA biology and potential therapeutic uses .
Improved Synthesis Techniques
Research has been conducted to improve the synthesis techniques of oligodeoxynucleotide phosphorothioates using this compound. These advancements contribute to more efficient production methods for these biologically significant molecules .
作用机制
Target of Action
The primary target of 5’-O-(4,4’-Dimethoxytrityl)uridine, also known as DMT-Ur, is the active hydroxyl group of uridine . This compound is a derivative of uridine, a nucleoside that is an essential component of RNA .
Mode of Action
DMT-Ur acts as a protective group for uridine during nucleic acid synthesis . The 4,4’-dimethoxytrityl (DMTr) group protects the active hydroxyl group of uridine, preventing it from undergoing unwanted reactions during synthesis . The DMTr group can be removed under acidic conditions after the desired reactions have taken place .
Biochemical Pathways
DMT-Ur is involved in the biochemical pathway of nucleic acid synthesis, specifically in the synthesis of oligodeoxynucleotides . It is incorporated into the growing oligonucleotide chain during the synthesis process .
Result of Action
The primary result of DMT-Ur’s action is the successful synthesis of oligodeoxynucleotides with the correct sequence . By protecting the active hydroxyl group of uridine, DMT-Ur ensures that the uridine is incorporated at the correct position in the oligonucleotide chain .
Action Environment
The action of DMT-Ur is influenced by the conditions of the reaction environment. For example, the DMTr group is removed under acidic conditions . Therefore, the pH of the reaction environment can affect the efficacy of DMT-Ur. Additionally, DMT-Ur should be stored under inert gas and should be protected from moisture and heat , indicating that these environmental factors could affect its stability and efficacy.
属性
IUPAC Name |
1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O8/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-26(34)27(35)28(40-24)32-17-16-25(33)31-29(32)36/h3-17,24,26-28,34-35H,18H2,1-2H3,(H,31,33,36)/t24-,26-,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFSNQYXXACUHM-YULOIDQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301250023 | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81246-79-9 | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81246-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 5'-O-(4,4'-Dimethoxytrityl)uridine in scientific research?
A1: 5'-O-(4,4'-Dimethoxytrityl)uridine is a key building block in the chemical synthesis of oligonucleotides, including DNA and RNA. [, ] It serves as a protected form of uridine, one of the four nucleoside building blocks of RNA. The 4,4'-dimethoxytrityl (DMT) group acts as a protecting group for the 5'-hydroxyl group of uridine, preventing unwanted side reactions during oligonucleotide synthesis. [, ]
Q2: How is 5'-O-(4,4'-Dimethoxytrityl)uridine incorporated into oligonucleotides?
A2: 5'-O-(4,4'-Dimethoxytrityl)uridine is first converted into a phosphoramidite derivative. [] This derivative is compatible with standard solid-phase oligonucleotide synthesis methods. During synthesis, the phosphoramidite is coupled to the growing oligonucleotide chain on a solid support. The DMT group is then removed under acidic conditions, exposing the 5'-hydroxyl group for the next round of coupling. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)


![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)



![5-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B1339805.png)